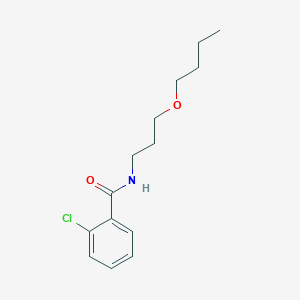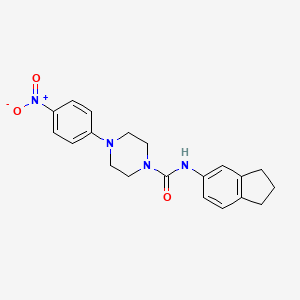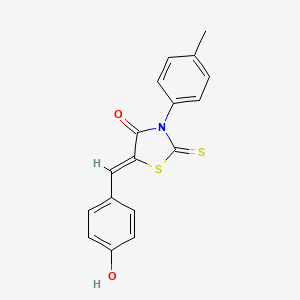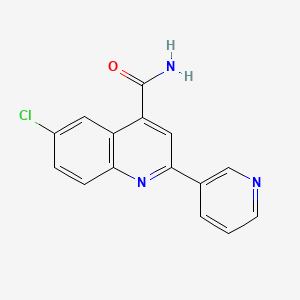
N-(3-butoxypropyl)-2-chlorobenzamide
説明
N-(3-butoxypropyl)-2-chlorobenzamide, commonly known as BAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. BAC is widely used in various fields of research, including biochemistry, pharmacology, and toxicology. In
作用機序
BAC exerts its effects by binding to specific proteins and altering their activity. The mechanism of action of BAC varies depending on the protein it interacts with. For example, BAC has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in cancer progression. BAC has also been shown to activate the G protein-coupled receptor GPR35, which is involved in immune function and inflammation.
Biochemical and Physiological Effects:
BAC has diverse biochemical and physiological effects depending on the protein it interacts with. For example, BAC has been shown to induce cell death in cancer cells by inhibiting HDAC6 activity. BAC has also been shown to modulate neuronal activity by activating GPR35. The physiological effects of BAC are still being investigated, and further research is needed to understand the full range of its effects.
実験室実験の利点と制限
BAC has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. BAC is also highly specific in its interactions with proteins, which makes it a useful tool for studying specific biological processes. However, BAC also has some limitations. Its effects can be highly dependent on the protein it interacts with, which makes it difficult to generalize its effects across different systems. BAC can also be toxic at high concentrations, which can limit its use in vivo.
将来の方向性
There are several future directions for BAC research. One area of interest is the development of BAC-based therapeutics for cancer and neurological disorders. BAC has shown promise as a potential anti-cancer agent and modulator of neuronal activity, and further research is needed to explore its therapeutic potential. Another area of interest is the development of new BAC analogs with enhanced specificity and efficacy. Finally, BAC can be used as a chemical tool to study various biological processes and protein-ligand interactions, and further research is needed to explore its potential applications in these areas.
Conclusion:
In conclusion, BAC is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. It is easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. BAC has diverse applications in scientific research, including biochemistry, pharmacology, and toxicology. Further research is needed to explore its therapeutic potential and potential applications as a chemical tool in various biological processes.
科学的研究の応用
BAC has diverse applications in scientific research. It is commonly used as a chemical probe to study protein-ligand interactions, as it can bind to various proteins and modulate their activity. BAC has been used to study the structure and function of enzymes, receptors, and ion channels. It has also been used to investigate the role of specific proteins in disease states, such as cancer and neurological disorders.
特性
IUPAC Name |
N-(3-butoxypropyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-10-18-11-6-9-16-14(17)12-7-4-5-8-13(12)15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOQHZZEOBDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2-(aminocarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4759102.png)

![6-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4759119.png)

![N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4759136.png)
![5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4759147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4759148.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
![1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4759170.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-nitrobenzamide](/img/structure/B4759183.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759191.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759205.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4759210.png)